molecular formula C12H6Cl4 B1596159 2,2',4,6'-Tetrachlorobiphenyl CAS No. 68194-04-7

2,2',4,6'-Tetrachlorobiphenyl

Cat. No.: B1596159
CAS No.: 68194-04-7
M. Wt: 292 g/mol
InChI Key: WVHNUGRFECMVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,4,6’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their chemical stability and insulating properties. These compounds were widely used in industrial applications until their production was banned due to environmental and health concerns .

Mechanism of Action

Target of Action

The primary target of 2,2’,4,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that polychlorinated biphenyls (pcbs), the group of compounds to which 2,2’,4,6’-tetrachlorobiphenyl belongs, can affect various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

This suggests that 2,2’,4,6’-Tetrachlorobiphenyl may have a long half-life in the body, potentially leading to bioaccumulation .

Result of Action

The molecular and cellular effects of 2,2’,4,6’-Tetrachlorobiphenyl’s action include the disruption of cell function by altering the transcription of genes . This can lead to a variety of health effects, as the altered genes may be involved in critical biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,6’-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This means that it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,4,6’-Tetrachlorobiphenyl in the environment can significantly impact its action and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,6’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the biphenyl molecule .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,4,6’-Tetrachlorobiphenyl, was historically conducted using batch processes. The chlorination reaction was performed in large reactors, and the resulting mixture of chlorinated biphenyls was then separated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,6’-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,4,6’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used as a model compound in research related to:

Comparison with Similar Compounds

2,2’,4,6’-Tetrachlorobiphenyl is one of 209 possible polychlorinated biphenyl congeners. Similar compounds include:

  • 2,2’,4,4’-Tetrachlorobiphenyl
  • 2,2’,5,5’-Tetrachlorobiphenyl
  • 2,3,3’,4,4’-Pentachlorobiphenyl

Compared to these congeners, 2,2’,4,6’-Tetrachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1,3-dichloro-2-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHNUGRFECMVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074195
Record name 2,2',4,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-04-7
Record name 2,2',4,6'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4,6'-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',4,6'-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',4,6'-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',4,6'-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',4,6'-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',4,6'-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.